Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− .
Synthesis Analysis
Carbamic acid can be synthesized by the reaction of ammonia and carbon dioxide at very low temperatures . This reaction also produces ammonium carbamate .Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
The zwitterionic form H3N+−COO− of carbamic acid is very unstable and promptly decomposes into ammonia and carbon dioxide .Physical and Chemical Properties Analysis
Carbamic acid has a molar mass of 61.040 g·mol −1 . It is stable only up to about 250 K (−23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide .Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, an ester of carbamic acid, is present at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic in various species. Although primarily a concern in food safety, the understanding of its formation mechanisms and detection methods in food matrices could be relevant for synthesizing and analyzing carbamic acid esters in scientific research contexts (Weber & Sharypov, 2009).
1,3,4-Oxadiazole Containing Compounds in Drug Development
1,3,4-Oxadiazole derivatives exhibit various pharmacological properties, making them significant in the development of new drugs. These compounds are known for their analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The ability to act as bioisosteres of carboxylic acids, carboxamides, and esters underscores their relevance in medicinal chemistry and potential in therapeutic applications (Rana, Salahuddin, & Sahu, 2020).
Rate-limiting Step in Decarbamoylation of Acetylcholinesterases
Research on carbamates, esters of substituted carbamic acids, reveals their effectiveness as acetylcholinesterase inhibitors due to their slow decarbamoylation rates. Insights into the kinetics and mechanisms of interaction with acetylcholinesterase can inform the development and evaluation of carbamic acid esters in biochemical and pharmacological research (Rosenberry & Cheung, 2019).
Various Biological Activities of Coumarin and Oxadiazole Derivatives
The review of coumarin and oxadiazole derivatives highlights their extensive range of biological activities. These activities include anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, and anti-inflammatory properties. The structural versatility and pharmacological potential of oxadiazole derivatives make them a key focus in drug discovery and development (Jalhan et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFN7O7S/c1-17(2,3)31-15(27)25-34(29,30)21-7-6-20-13-12(22-33-23-13)14-24-32-16(28)26(14)9-4-5-11(19)10(18)8-9/h4-5,8,21H,6-7H2,1-3H3,(H,20,23)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMOYGWCJQWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFN7O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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